molecular formula C22H24N2O7S B15562322 Apremilast-d8

Apremilast-d8

Katalognummer: B15562322
Molekulargewicht: 468.6 g/mol
InChI-Schlüssel: IMOZEMNVLZVGJZ-OALDVYBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apremilast-d8 is a useful research compound. Its molecular formula is C22H24N2O7S and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H24N2O7S

Molekulargewicht

468.6 g/mol

IUPAC-Name

N-[2-[(1S)-2-methylsulfonyl-1-[3-(1,1,2,2,2-pentadeuterioethoxy)-4-(trideuteriomethoxy)phenyl]ethyl]-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i1D3,3D3,5D2

InChI-Schlüssel

IMOZEMNVLZVGJZ-OALDVYBXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Apremilast-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Apremilast-d8, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast (B1683926). The introduction of deuterium (B1214612) atoms into the molecule provides a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays. This document outlines a detailed synthetic pathway, purification protocols, and analytical characterization methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research setting.

Introduction to Apremilast and the Role of Deuteration

Apremilast is an orally available small molecule that inhibits PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By increasing intracellular cAMP levels, Apremilast modulates the production of various pro-inflammatory and anti-inflammatory cytokines.[1][2] It is approved for the treatment of certain types of psoriasis and psoriatic arthritis.[3][4]

Isotopically labeled compounds, particularly those containing deuterium, are indispensable in modern pharmaceutical research. The substitution of hydrogen with its stable, heavier isotope, deuterium, imparts a subtle but significant change in mass without altering the fundamental chemical properties of the molecule. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal internal standards for quantitative analysis.[5] Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing the rate of metabolic processes at the site of deuteration. This property makes deuterated analogs useful for studying drug metabolism and pharmacokinetics.[5]

This guide focuses on the synthesis of this compound, where eight hydrogen atoms are replaced by deuterium. The proposed labeling pattern targets the ethoxy group and the acetamido group, which are potential sites of metabolism.

Synthetic Strategy for this compound

The synthesis of this compound is approached through a convergent strategy, involving the preparation of two key deuterated intermediates, (S)-1-(3-ethoxy-d5-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (Intermediate A-d5) and 3-acetamido-d3-phthalic anhydride (B1165640) (Intermediate B-d3) . These intermediates are then coupled to yield the final product.

Synthesis of Deuterated Intermediates

2.1.1. Synthesis of (S)-1-(3-ethoxy-d5-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (Intermediate A-d5)

The synthesis of this chiral amine intermediate involves the ethylation of a suitable precursor with a deuterated ethylating agent, followed by the introduction of the amino and methylsulfonyl functionalities. A plausible synthetic route is adapted from established methods for the non-deuterated analog.[2][6][7]

Experimental Protocol:

  • Step 1: Ethylation of 3-hydroxy-4-methoxybenzaldehyde with Iodoethane-d5 (B31937). To a solution of 3-hydroxy-4-methoxybenzaldehyde in an appropriate solvent (e.g., acetone (B3395972) or DMF), is added a base such as potassium carbonate. The mixture is stirred, and iodoethane-d5 is added. The reaction is heated to reflux and monitored by TLC until completion. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 3-ethoxy-d5-4-methoxybenzaldehyde, is purified by column chromatography.

  • Step 2: Formation of the Chiral Sulfinylimine. The 3-ethoxy-d5-4-methoxybenzaldehyde is reacted with (R)-tert-butanesulfinamide in the presence of a dehydrating agent like titanium(IV) ethoxide to form the corresponding N-tert-butanesulfinylimine.

  • Step 3: Stereoselective Addition of Dimethyl Sulfone. Dimethyl sulfone is deprotonated with a strong base such as n-butyllithium at low temperature (e.g., -78 °C) in an anhydrous solvent like THF. The resulting anion is then added to the chiral N-tert-butanesulfinylimine. This addition proceeds with high diastereoselectivity.

  • Step 4: Deprotection to Yield Intermediate A-d5. The sulfinyl group is removed by treatment with a strong acid, such as hydrochloric acid in methanol, to afford the free amine, (S)-1-(3-ethoxy-d5-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. The product is then isolated and purified.

2.1.2. Synthesis of 3-Acetamido-d3-phthalic Anhydride (Intermediate B-d3)

This intermediate is prepared from 3-aminophthalic acid through acetylation with a deuterated acetylating agent.

Experimental Protocol:

  • Step 1: Acetylation of 3-Aminophthalic Acid with Acetic Anhydride-d6. 3-Aminophthalic acid is suspended in a suitable solvent, and acetic anhydride-d6 is added. The mixture is heated to reflux for several hours.[8] Upon cooling, the product, 3-acetamido-d3-phthalic anhydride, crystallizes and can be collected by filtration, washed with a cold solvent, and dried.

Final Coupling Reaction to Yield this compound

The final step in the synthesis is the condensation of the two deuterated intermediates.

Experimental Protocol:

  • (S)-1-(3-ethoxy-d5-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (Intermediate A-d5) and 3-acetamido-d3-phthalic anhydride (Intermediate B-d3) are dissolved in a high-boiling polar solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).[9] The reaction mixture is heated to a high temperature (e.g., 110-120 °C) for a period of 1 to 5 hours.[9] The progress of the reaction is monitored by HPLC or TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid this compound is collected by filtration.

Purification of this compound

Purification of the final product is crucial to ensure high chemical and isotopic purity, which is essential for its intended research applications.[10] A combination of crystallization and chromatographic techniques is typically employed.

Experimental Protocol:

  • Crystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and ethanol (B145695). The crude solid is dissolved in a minimal amount of hot acetone, and then hot ethanol is added until turbidity is observed. The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation. The purified crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC can be utilized. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid. The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Analytical Characterization

Thorough analytical characterization is necessary to confirm the identity, purity, and extent of deuterium incorporation in the final product.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the molecular weight of this compound and determining the isotopic enrichment.[5]

CompoundExpected [M+H]⁺ (m/z)
Apremilast461.14
This compound469.19

Table 1: Expected Molecular Ion Masses

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) will show a characteristic fragmentation pattern, with an 8 Da shift in the parent ion and relevant fragment ions compared to the non-deuterated standard.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound and to verify the positions of deuterium incorporation.[12][13]

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl protons of the ethoxy group and the methyl protons of the acetamido group are expected to be absent or significantly reduced in intensity. The remaining proton signals of the Apremilast scaffold should be present.

  • ²H NMR: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing direct evidence of successful labeling.[14]

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms attached to deuterium, often appearing as multiplets due to C-D coupling.

Signaling Pathway and Experimental Workflows

Apremilast Signaling Pathway

Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, which leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB upregulates the transcription of anti-inflammatory cytokines such as IL-10. PKA also inhibits the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-17, and IL-23.[5][12][15]

Apremilast_Signaling_Pathway Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB Pathway PKA->NFkB Inhibits IL10 Anti-inflammatory Cytokines (IL-10) CREB->IL10 Upregulates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) NFkB->ProInflammatory Upregulates

Apremilast's intracellular mechanism of action.
Synthetic Workflow

The overall workflow for the synthesis of this compound involves the parallel synthesis of the two deuterated intermediates followed by their coupling and subsequent purification of the final product.

Synthesis_Workflow cluster_0 Synthesis of Intermediate A-d5 cluster_1 Synthesis of Intermediate B-d3 A1 3-hydroxy-4-methoxybenzaldehyde + Iodoethane-d5 A2 Ethylation A1->A2 A3 Chiral Sulfinylimine Formation A2->A3 A4 Stereoselective Addition of Dimethyl Sulfone A3->A4 A5 Deprotection A4->A5 A6 Intermediate A-d5 A5->A6 Coupling Coupling Reaction A6->Coupling B1 3-aminophthalic acid + Acetic Anhydride-d6 B2 Acetylation B1->B2 B3 Intermediate B-d3 B2->B3 B3->Coupling Purification Purification (Crystallization & HPLC) Coupling->Purification FinalProduct This compound Purification->FinalProduct

Convergent synthesis workflow for this compound.
Purification and Analysis Workflow

Following the synthesis, a systematic workflow is essential for the purification and subsequent analytical characterization of this compound to ensure it meets the required standards for research use.

Purification_Analysis_Workflow Crude Crude this compound Crystallization Recrystallization Crude->Crystallization HPLC Preparative HPLC Crystallization->HPLC PureProduct Pure this compound HPLC->PureProduct MS Mass Spectrometry (Purity & Isotopic Enrichment) PureProduct->MS NMR NMR Spectroscopy (Structure & D-incorporation) PureProduct->NMR

References

The Role of Apremilast-d5 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Apremilast-d5 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Apremilast. Accurate quantification of therapeutic agents like Apremilast in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a SIL-IS is the gold standard for correcting variability inherent in the analytical process, thereby ensuring the reliability and accuracy of the obtained data. While the query specified Apremilast-d8, the predominant deuterated internal standard found in the scientific literature and commercially available is Apremilast-d5. Therefore, this guide will focus on the properties and application of Apremilast-d5.

Introduction to Apremilast and the Imperative for Internal Standards

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1] By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the expression of pro-inflammatory and anti-inflammatory cytokines.[2][3][4] Given its therapeutic importance, robust analytical methods are essential for its quantification in complex biological matrices like plasma.

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations arising from sample preparation, instrument response, and matrix effects.[5][6] A stable isotope-labeled internal standard, such as Apremilast-d5, is the ideal tool to mitigate these variabilities.[7] Apremilast-d5 is chemically identical to Apremilast, but with five deuterium (B1214612) atoms replacing hydrogen atoms, resulting in a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the unlabeled analyte during extraction, chromatography, and ionization.[8]

Physicochemical Properties of Apremilast-d5

Apremilast-d5 is specifically designed for use as an internal standard in mass spectrometry-based quantification of Apremilast. Its key properties are summarized below:

PropertyValue
Chemical FormulaC₂₂H₁₉D₅N₂O₇S
Molecular Weight465.53 g/mol
Isotopic PurityTypically >95%
Isotopic EnrichmentTypically >95%

Note: Data sourced from commercially available reference standards.

Mechanism of Action of Apremilast: A Signaling Pathway Overview

Apremilast exerts its therapeutic effect by modulating inflammatory responses at the cellular level. The following diagram illustrates the key steps in its mechanism of action.

Apremilast_Pathway cluster_cell Inflammatory Cell Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 cAMP cAMP PDE4->cAMP degrades AMP AMP PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) CREB CREB PKA_active->CREB phosphorylates NFkB NF-κB PKA_active->NFkB inhibits CREB_p p-CREB Anti_inflammatory Anti-inflammatory Cytokine (IL-10) CREB_p->Anti_inflammatory upregulates NFkB_inhibited NF-κB (inhibited) Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23) NFkB_inhibited->Pro_inflammatory downregulates

Caption: Apremilast signaling pathway.

Bioanalytical Methodologies Utilizing Apremilast-d5

The quantification of Apremilast in biological matrices is predominantly achieved using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail a typical experimental workflow and present a summary of validation parameters from published methods.

Experimental Workflow

The general workflow for the analysis of Apremilast in plasma using Apremilast-d5 as an internal standard is depicted below.

Experimental_Workflow Start Plasma Sample Collection Spike Spike with Apremilast-d5 (Internal Standard) Start->Spike Extraction Sample Preparation (LLE or PPT) Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General experimental workflow for Apremilast bioanalysis.

Detailed Experimental Protocols

1. Sample Preparation

Two common methods for extracting Apremilast from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

  • Liquid-Liquid Extraction (LLE) Protocol:

    • To a 100 µL aliquot of plasma sample, add 10 µL of Apremilast-d5 working solution (concentration will depend on the calibration range).

    • Vortex for 30 seconds.

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for injection.[9]

  • Protein Precipitation (PPT) Protocol:

    • To a 100 µL aliquot of plasma sample, add 10 µL of Apremilast-d5 working solution.

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent).

    • Vortex for 5 minutes.

    • Centrifuge at 10000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.[2]

2. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Apremilast.

ParameterCondition 1Condition 2
LC System UPLCUPLC
Column Unisol C18 (4.6 x 100 mm, 5 µm)CORTECS C18 (4.6 x 150 mm, 2.7 µm)
Mobile Phase Acetonitrile:Water with 0.2% Formic Acid (90:10 v/v)10mM Ammonium Acetate (pH 4.0):Methanol:Acetonitrile (20:40:40 v/v/v)
Flow Rate 0.8 mL/min0.5 mL/min
Injection Volume 10 µL5 µL
MS System Triple QuadrupoleTriple Quadrupole
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (Apremilast) m/z 461.1 → 178.0 (example)m/z 461.5 → 257.1
MRM Transition (Apremilast-d5) m/z 466.1 → 178.0 (example)m/z 466.5 → 257.1

Note: MRM transitions can vary depending on the instrument and optimization.

Quantitative Data and Method Validation

The use of Apremilast-d5 as an internal standard enables the development of robust and reliable bioanalytical methods. The tables below summarize the validation parameters from two published studies.

Summary of Bioanalytical Method Validation Parameters

Study 1: Quantification of Apremilast in Human Plasma [9]

Validation ParameterResult
Linearity Range 1.0 - 1000.0 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy 95.82% - 105.85%
Precision (%CV) ≤ 15%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL

Study 2: Quantification of Apremilast in Rabbit Plasma [2]

Validation ParameterResult
Linearity Range 0.03 - 48.0 ng/mL
Correlation Coefficient (r²) > 0.998
Accuracy 97.78% - 102.11%
Intra-day Precision (%CV) 0.04% - 2.27%
Inter-day Precision (%CV) 3.75% - 4.17%
Lower Limit of Quantification (LLOQ) 0.03 ng/mL
Mean Recovery (Apremilast) 99.44%
Mean Recovery (Apremilast-d5) 99.25%

Conclusion

Apremilast-d5 serves as an indispensable tool for the accurate and precise quantification of Apremilast in biological matrices. Its use as a stable isotope-labeled internal standard effectively compensates for variability in sample preparation and instrument response, leading to high-quality data crucial for drug development and clinical research. The detailed methodologies and validation data presented in this guide underscore the robustness and reliability of LC-MS/MS methods employing Apremilast-d5, providing a solid foundation for researchers and scientists in the field.

References

In-Depth Technical Guide to the Isotopic Purity of Apremilast-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of Apremilast-d8, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative bioanalytical assays.

Introduction to Apremilast and the Significance of Isotopic Labeling

Apremilast is a small molecule inhibitor of PDE4, an enzyme that plays a crucial role in the inflammatory cascade. By increasing intracellular cyclic AMP (cAMP) levels, Apremilast modulates the production of various pro-inflammatory and anti-inflammatory cytokines. It is approved for the treatment of certain inflammatory conditions, including psoriasis and psoriatic arthritis.

Stable isotope-labeled internal standards, such as this compound, are indispensable in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification. The use of a deuterated analog helps to correct for variability in sample preparation, chromatography, and mass spectrometric response, thereby ensuring the accuracy and precision of the analytical method. The isotopic purity of the deuterated standard is a critical parameter that directly impacts the reliability of the quantitative data generated.

Data Presentation: Isotopic Distribution of this compound

The isotopic purity of a deuterated compound is defined by the relative abundance of its different isotopic variants (isotopologues). For this compound, the ideal molecule contains eight deuterium (B1214612) atoms. However, due to the inherent limitations of synthetic processes, a batch of this compound will typically contain a distribution of isotopologues with fewer than eight deuterium atoms (d0 to d7). High isotopic purity is characterized by a high percentage of the desired d8 species and low percentages of the less-deuterated forms.

While a specific Certificate of Analysis for a commercial batch of this compound was not publicly available at the time of this writing, the following table presents illustrative data based on typical isotopic enrichment levels for commercially available deuterated pharmaceutical standards, which often exceed 98% isotopic enrichment.

IsotopologueMass ShiftRepresentative Abundance (%)
d0 (unlabeled)+0< 0.1
d1+1< 0.1
d2+2< 0.1
d3+3< 0.1
d4+4< 0.2
d5+5< 0.5
d6+6< 1.0
d7+7~ 2.0 - 4.0
d8+8> 95.0

Note: The data presented in this table is for illustrative purposes only and may not reflect the exact isotopic distribution of a specific batch of this compound. It is imperative for researchers to consult the Certificate of Analysis provided by the supplier for the specific lot of material being used.

Experimental Protocols for Isotopic Purity Assessment

The determination of the isotopic purity of this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for determining the isotopic distribution of a deuterated compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of this compound as a sharp, symmetrical peak. For example, 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan mode over a mass range that includes the isotopic cluster of this compound (e.g., m/z 460-480).

    • Resolution: > 60,000 FWHM.

    • Key Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve a stable and intense signal for the [M+H]+ ion of this compound.

  • Data Analysis:

    • Extract the ion chromatograms for each of the expected isotopologues (d0 to d8).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used to determine the overall level of deuteration and to confirm the positions of the deuterium labels.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and a certified internal standard into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A quantitative ¹H NMR experiment.

    • Key Parameters: Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, typically 5-7 times the longest T1 value. Use a calibrated 90° pulse.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons in the deuterated positions of this compound.

    • Integrate the signal of the internal standard.

    • Calculate the molar ratio of this compound to the internal standard to determine the purity of the sample.

    • The degree of deuteration at specific sites can be estimated by comparing the integrals of the residual proton signals to the integrals of non-deuterated positions within the molecule.

Potential for Deuterium Exchange

Deuterium atoms on a molecule can sometimes be replaced by hydrogen atoms from the surrounding environment, a process known as hydrogen-deuterium (H/D) exchange. This can compromise the isotopic purity of the standard and lead to inaccurate quantification.

For this compound, the deuterium atoms on the N-acetyl group (a common site for deuteration in internal standards) are generally stable under typical analytical conditions. However, forced degradation studies on Apremilast have shown that the molecule can degrade under strongly acidic or basic conditions. While these studies did not specifically investigate H/D exchange, they suggest that extreme pH conditions should be avoided during sample preparation and analysis to maintain the isotopic integrity of this compound.

The methine proton adjacent to the sulfone group could also be a potential site for exchange, particularly under basic conditions, due to its increased acidity. Careful control of pH during sample extraction and storage is therefore recommended.

Visualizations

Experimental_Workflow_for_Isotopic_Purity_Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis A This compound Standard B Dissolution in Solvent A->B C LC Separation B->C E Quantitative ¹H NMR B->E D HRMS Detection C->D F Isotopic Distribution (from MS) D->F G Degree of Deuteration (from NMR) E->G H Isotopic Purity Report F->H G->H Apremilast_Signaling_Pathway Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-23, IL-17) PKA->ProInflammatory Downregulates AntiInflammatory Anti-inflammatory Cytokines (e.g., IL-10) PKA->AntiInflammatory Upregulates

Methodological & Application

Application Note: Quantitative Analysis of Apremilast in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Apremilast (B1683926) in plasma samples. The methodology employs a simple protein precipitation extraction procedure followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of Apremilast-d8 as a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Apremilast concentrations in a biological matrix.

Introduction

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1] By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[2][3] Accurate quantification of Apremilast in plasma is crucial for pharmacokinetic assessments and to understand its exposure-response relationship.

This document provides a detailed protocol for the determination of Apremilast in plasma using a UPLC-MS/MS method with this compound as the internal standard. The method is validated for its specificity, linearity, accuracy, precision, and stability.

Signaling Pathway of Apremilast

Apremilast exerts its therapeutic effect by modulating inflammatory responses. It selectively inhibits PDE4, an enzyme that degrades cAMP.[4] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which leads to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB). This cascade ultimately downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, while upregulating the production of the anti-inflammatory cytokine IL-10.[2][5]

Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Upregulates

Apremilast Mechanism of Action

Experimental Protocols

Materials and Reagents
  • Apremilast reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K3EDTA)

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Analytical balance

  • Microcentrifuge

  • Pipettes and tips

  • Autosampler vials

Stock and Working Solutions Preparation
  • Apremilast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Apremilast reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Apremilast stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

The protein precipitation method is a simple and effective technique for extracting Apremilast from plasma samples.[6][7]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound, 20 µL) Start->Add_IS Add_ACN Add Acetonitrile (200 µL) for Protein Precipitation Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Sample Preparation Workflow
LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsApremilast: m/z 461.16 → 257.05[8]This compound: m/z 469.2 → 265.1 (example)
Source Temperature500 °C
IonSpray Voltage5500 V

Quantitative Data Summary

The performance of the method was evaluated based on linearity, precision, accuracy, and recovery. The data presented below is a summary compiled from various studies and represents typical method performance.

Linearity

The method demonstrated excellent linearity over the concentration ranges tested.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Apremilast0.1 - 100> 0.99
Apremilast1.0 - 1000> 0.99
Apremilast2.0 - 3000> 0.997

Data compiled from multiple sources.[9][10][11]

Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed at low, medium, and high quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585 - 115< 1585 - 115
Low0.3< 1090 - 110< 1090 - 110
Medium50< 1090 - 110< 1090 - 110
High80< 1090 - 110< 1090 - 110

Data represents typical acceptance criteria and findings from validation studies.[7][10]

Recovery

The extraction recovery of Apremilast from plasma was consistent and high.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low0.383.2 - 87.5
Medium5083.2 - 87.5
High8083.2 - 87.5

Data from a representative study.[10]

Conclusion

The UPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantitative analysis of Apremilast in plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation makes it suitable for high-throughput applications in a research setting. This application note serves as a comprehensive guide for researchers and scientists involved in drug development and pharmacokinetic studies of Apremilast.

References

Application Notes and Protocols for the Use of Apremilast-d8 in Bioequivalence Studies of Apremilast Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Apremilast-d8 as an internal standard in bioequivalence (BE) studies of Apremilast (B1683926) oral formulations. The protocols detailed below are based on established bioanalytical methods and regulatory expectations for conducting such studies. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, ensuring the accuracy and precision of pharmacokinetic data.[1][2][3][4][5]

Introduction to Apremilast and Bioequivalence

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[6][7][8] Inhibition of PDE4 results in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which modulates the production of pro-inflammatory and anti-inflammatory mediators.[8][9]

Bioequivalence studies are essential for the approval of generic drug formulations. These studies aim to demonstrate that the generic product exhibits a rate and extent of absorption comparable to the reference listed drug.[10][11][12] Key pharmacokinetic (PK) parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are compared between the test and reference products.[13]

The use of a deuterated internal standard, this compound, is crucial for the accurate quantification of Apremilast in biological matrices during these studies.[4][14][15] this compound, being chemically identical to Apremilast, co-elutes during chromatography and experiences similar extraction recovery and matrix effects, thereby providing reliable correction for analytical variability.[4][5]

Signaling Pathway of Apremilast

The following diagram illustrates the mechanism of action of Apremilast.

Apremilast Signaling Pathway cluster_cell Immune Cell ATP ATP AC Adenylate Cyclase ATP->AC activates cAMP cAMP AC->cAMP PDE4 Phosphodiesterase 4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA activates NF_kB NF-κB Activity cAMP->NF_kB inhibits AMP AMP PDE4->AMP hydrolyzes CREB CREB Phosphorylation PKA->CREB activates Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_Inflammatory increases transcription Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-23, IL-17) NF_kB->Pro_Inflammatory decreases transcription Apremilast Apremilast Apremilast->PDE4 inhibits

Caption: Mechanism of action of Apremilast in modulating inflammatory responses.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for Apremilast formulations is a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study in healthy adult human subjects under both fasting and fed conditions.[13][16][17]

Study Population: Healthy male and female subjects, typically between 18 and 45 years of age, with a Body Mass Index (BMI) within the range of 18.5 to 30.0 kg/m ².[17][18]

Treatments:

  • Test Product: Generic Apremilast 30 mg tablet.

  • Reference Product: Otezla® (Apremilast) 30 mg tablet.

Study Periods: Two treatment periods separated by a washout period of at least 7 days.[13][16]

Blood Sampling: Venous blood samples are collected in K2-EDTA vacutainers at pre-dose (0 hour) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 24, 36, and 48 hours.[13][19] Plasma is separated by centrifugation and stored at -60°C or lower until analysis.[13]

The following diagram outlines the experimental workflow for the bioequivalence study.

Bioequivalence Study Workflow Subject_Screening Subject Screening and Enrollment Randomization Randomization to Treatment Sequence Subject_Screening->Randomization Period_1 Period 1: Dosing (Test or Reference) Randomization->Period_1 Blood_Sampling_1 Serial Blood Sampling Period_1->Blood_Sampling_1 Washout Washout Period (≥7 days) Blood_Sampling_1->Washout Sample_Processing Plasma Separation and Storage Blood_Sampling_1->Sample_Processing Period_2 Period 2: Dosing (Crossover) Washout->Period_2 Blood_Sampling_2 Serial Blood Sampling Period_2->Blood_Sampling_2 Blood_Sampling_2->Sample_Processing Bioanalysis LC-MS/MS Analysis with this compound Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis for Bioequivalence PK_Analysis->Statistical_Analysis

Caption: General workflow of a two-period crossover bioequivalence study.

Bioanalytical Method: LC-MS/MS Quantification of Apremilast

The quantification of Apremilast in human plasma is performed using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[20][21][22]

1. Sample Preparation (Liquid-Liquid Extraction) [20][21]

  • Pipette 100 µL of human plasma into a pre-labeled tube.

  • Add 25 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • LC System: UPLC or HPLC system.[21][22][23]

  • Column: A C18 reversed-phase column (e.g., Unisol C18, 4.6x100mm, 5µm or Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[20][21][22]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% or 0.2% formic acid.[20][22]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).

  • Injection Volume: 5-10 µL.[21]

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[22][23]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[23][24]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Apremilast: m/z 461.3 → 257.1 or 461.3 → 178.2.[22][23]

    • This compound: The precursor ion will be shifted by +8 Da (m/z 469.3), and the product ion will depend on the position of the deuterium (B1214612) labels. The specific transition should be optimized.

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.[24]

4. Method Validation The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of specificity, linearity, accuracy, precision, sensitivity, dilution integrity, and stability.[2][20]

The following diagram illustrates the logical relationships in bioanalytical method validation.

Bioanalytical Method Validation Method_Development Method Development Validation Method Validation Method_Development->Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability (Freeze-thaw, Bench-top, Long-term) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Data Presentation

The primary pharmacokinetic parameters for Apremilast are calculated using non-compartmental methods.[13][25] Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[13]

Table 1: Pharmacokinetic Parameters of Apremilast from a Bioequivalence Study under Fasting Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 376.85 ± 101.23370.34 ± 104.8894.09% - 103.44%
AUC0-t (h·ng/mL) 3155.67 ± 1189.453147.83 ± 1195.3094.05% - 103.51%
AUC0-∞ (h·ng/mL) 3203.11 ± 1207.693194.26 ± 1213.0794.56% - 103.86%
Tmax (h) 2.45 ± 0.872.55 ± 0.91N/A
t1/2 (h) 6.82 ± 1.816.75 ± 1.77N/A
Data derived from a study in healthy Chinese subjects.[13]

Table 2: Pharmacokinetic Parameters of Apremilast from a Bioequivalence Study under Postprandial Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 412.13 ± 87.52387.56 ± 79.8999.18% - 112.48%
AUC0-t (h·ng/mL) 3617.25 ± 953.603538.98 ± 912.7698.79% - 106.02%
AUC0-∞ (h·ng/mL) 3661.36 ± 959.693581.12 ± 918.5498.95% - 105.89%
Tmax (h) 3.89 ± 1.544.12 ± 1.63N/A
t1/2 (h) 6.55 ± 1.346.61 ± 1.42N/A
Data derived from a study in healthy Chinese subjects.[13]

Conclusion

The use of this compound as an internal standard is integral to the robust and reliable quantification of Apremilast in human plasma for bioequivalence studies. The detailed protocols and methodologies presented here provide a framework for conducting these studies in accordance with regulatory standards. The LC-MS/MS method, when properly validated, offers the necessary sensitivity and specificity for accurately determining the pharmacokinetic profile of Apremilast formulations, ultimately ensuring that generic products meet the required standards for safety and efficacy.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of Apremilast-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. Stable isotope-labeled internal standards, such as Apremilast-d8, are crucial for the accurate quantification of Apremilast in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the fragmentation pattern of this compound is essential for developing robust and sensitive bioanalytical methods. This document provides detailed information on the mass spectrometry fragmentation of this compound, experimental protocols for its analysis, and an overview of its relevant signaling pathway.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in tandem mass spectrometry is characterized by the formation of specific product ions from a selected precursor ion. While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be reliably inferred from its close analog, Apremilast-d5, and the parent compound, Apremilast.

Upon electrospray ionization (ESI) in positive mode, this compound forms a protonated molecule [M+H]⁺. The primary fragmentation involves the cleavage of the molecule to produce a stable product ion. For Apremilast-d5, the transition of m/z 466.5 → 257.1 is monitored[1][2]. Given that the deuterium (B1214612) atoms in this compound are located on the ethoxy group, which is not part of the common fragment, a similar fragmentation pathway is expected.

Table 1: Precursor and Product Ions for Apremilast and its Deuterated Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Apremilast461.3257.1[3], 178.2[4]
Apremilast-d5466.5257.1[1][2]
This compound 469.3 257.1

Note: The precursor ion for this compound is calculated based on the addition of 8 deuterium atoms to the molecular weight of Apremilast. The product ion is inferred from the fragmentation pattern of Apremilast and Apremilast-d5.

The proposed fragmentation pathway for this compound involves the loss of the N-dioxoisoindolinyl acetamide (B32628) moiety to generate the product ion at m/z 257.1.

G precursor This compound [M+H]⁺ m/z 469.3 product Product Ion m/z 257.1 precursor->product CID loss Neutral Loss (C11H7D8N2O4S)

Caption: Proposed fragmentation of this compound.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the quantitative analysis of Apremilast using this compound as an internal standard. Optimization may be required based on the specific instrumentation and matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apremilast: m/z 461.3 → 257.1

    • This compound: m/z 469.3 → 257.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Apremilast Signaling Pathway

Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[5][6] This elevation in cAMP activates protein kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines. The net effect is a reduction in the production of inflammatory mediators like TNF-α, IL-23, and IL-17, and an increase in the production of anti-inflammatory cytokines such as IL-10.

G cluster_cell Inflammatory Cell Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Upregulates

Caption: Apremilast mechanism of action.

References

Chromatographic Separation of Apremilast from its Deuterated Analog for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chromatographic separation of Apremilast from its deuterated internal standard, Apremilast-d8. This method is critical for accurate quantification in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] Accurate determination of Apremilast concentrations in biological samples is essential for pharmacokinetic analysis and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability in sample preparation and instrument response. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the effective separation and quantification of Apremilast and this compound.

Mechanism of Action of Apremilast

Apremilast inhibits phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][3] By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[3][4] This elevation in cAMP modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[1][4] Specifically, it leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and an increase in the production of anti-inflammatory mediators like IL-10.[3][4][5]

Apremilast_Pathway cluster_cell Immune Cell cluster_nucleus Nucleus Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP AMP AMP cAMP->AMP Degradation PKA PKA cAMP->PKA Activates ATP ATP ATP->cAMP CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Anti_inflammatory Anti-inflammatory Cytokine Genes (e.g., IL-10) CREB->Anti_inflammatory Pro_inflammatory Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-23) NFkB->Pro_inflammatory Sample_Prep_Workflow Plasma 100 µL Plasma Sample IS Add this compound (IS) Plasma->IS Vortex1 Vortex IS->Vortex1 Precipitation Add 300 µL Acetonitrile Vortex1->Precipitation Vortex2 Vortex for 5 min Precipitation->Vortex2 Centrifuge Centrifuge at 4000 rpm for 10 min Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Analysis of Apremilast-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Apremilast and its deuterated internal standard, Apremilast-d8.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass transitions for Apremilast and this compound?

A1: For positive electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ of Apremilast is m/z 461.[1][2] The most common product ions for Multiple Reaction Monitoring (MRM) are m/z 257.1, 178.2, and 205.[1][2][3] For Apremilast-d5, a commonly used deuterated internal standard, the transition is m/z 466.5 → 257.1.[4][5] While this compound specific transitions were not found in the provided results, a similar shift of +8 Da from the parent ion would be expected, with the product ion likely remaining the same. Therefore, a probable transition for this compound would be m/z 469 → 257.1.

Q2: What type of liquid chromatography column is suitable for Apremilast analysis?

A2: Reversed-phase columns are the standard choice for Apremilast analysis. Several studies have successfully used C18 columns with varying dimensions and particle sizes.[4][5][6][7] For instance, a CORTECS C18 column (2.7 µm, 4.6 mm x 150 mm) has been reported.[4][5] Another option is a UPLC BEH Shield RP18 column (1.7 μm, 50 mm × 2.1 mm).[8] Some methods have also utilized a C8 column.[3][9] The choice of column will depend on the desired chromatographic resolution, run time, and the specific LC system being used.

Q3: What are typical mobile phase compositions for Apremilast LC-MS/MS analysis?

A3: Mobile phases for Apremilast analysis typically consist of an organic solvent and an aqueous component with an additive to improve ionization. Common organic solvents include acetonitrile (B52724) and methanol.[3][4][6][10] The aqueous phase often contains additives like formic acid (0.1-0.2%) or ammonium (B1175870) acetate (B1210297) buffer (e.g., 10mM, pH 4.0).[3][4][6] A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[3] Another example is a mixture of 10mM Ammonium Acetate Buffer (pH 4.0), Methanol, and Acetonitrile (20:40:40%, v/v/v).[4][5]

Q4: What are the common sample preparation techniques for Apremilast in biological matrices?

A4: The most frequently cited sample preparation techniques for Apremilast in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[3][8] PPT is a simpler and faster method, often carried out with acetonitrile.[11] LLE, while more labor-intensive, can provide a cleaner extract, reducing matrix effects.[1][3] A common LLE solvent is methyl tert-butyl ether (MTBE).[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous mobile phase. For Apremilast, a slightly acidic pH (e.g., using formic acid or an ammonium acetate buffer around pH 4.0) is often effective.[4]
Column degradation.Replace the column with a new one of the same type. Ensure proper column storage and washing procedures are followed.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase to avoid peak distortion.
Low Signal Intensity / Poor Sensitivity Suboptimal ionization parameters.Optimize mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows.[12]
Ion suppression due to matrix effects.Improve sample cleanup. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction (SPE).[13] Also, ensure adequate chromatographic separation from endogenous matrix components.
Incorrect mass transitions.Verify the precursor and product ion masses for both Apremilast and this compound. Perform an infusion of the analytes to confirm the optimal transitions.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly. Check for leaks or contaminated fittings.
Matrix interference.Enhance sample preparation to remove interfering substances. A more selective extraction method like SPE might be necessary.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the LC pump is functioning correctly and that the mobile phase is properly mixed and degassed.
Column temperature variations.Use a column oven to maintain a stable temperature.[7]
Internal Standard Signal Variability Inconsistent addition of internal standard.Use a precise and calibrated pipette for adding the internal standard to all samples, standards, and quality controls.
Degradation of the internal standard.Check the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary.

Quantitative Data Summary

Table 1: Optimized Mass Spectrometry Parameters for Apremilast Analysis

ParameterApremilastApremilast-d5 (as a surrogate for -d8)Reference
Precursor Ion (m/z) 461.3 / 461.5466.5[3][4]
Product Ion (m/z) 178.2 / 257.1257.1[3][4]
Ionization Mode ESI PositiveESI Positive[4][6]

Table 2: Example Liquid Chromatography Parameters

ParameterMethod 1Method 2Reference
Column C8CORTECS C18, 2.7 µm, 4.6 mm X 150 mm[3][4]
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate Buffer (pH 4.0)[3][4]
Mobile Phase B MethanolMethanol:Acetonitrile (50:50)[3][4]
Flow Rate Gradient0.5 mL/min[3][4]
Injection Volume 5 µLNot Specified[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from a method used for the analysis of Apremilast in beagle dog plasma.[3]

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 50 µL of 5% aqueous formic acid and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether and vortex for 3 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of methanol.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) from Plasma

This protocol is a general procedure based on common practices for small molecule extraction.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (LLE or PPT) add_is->extraction lle Liquid-Liquid Extraction extraction->lle Option 1 ppt Protein Precipitation extraction->ppt Option 2 evaporation Evaporation lle->evaporation ppt->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing results Concentration Results data_processing->results troubleshooting_logic start Problem Encountered peak_issue Poor Peak Shape? start->peak_issue signal_issue Low Signal? peak_issue->signal_issue No check_mobile_phase Check Mobile Phase pH & Composition peak_issue->check_mobile_phase Yes rt_issue Inconsistent RT? signal_issue->rt_issue No optimize_ms Optimize MS Parameters signal_issue->optimize_ms Yes check_lc Check LC Pump & Temp. rt_issue->check_lc Yes end Problem Resolved rt_issue->end No check_column Inspect/Replace Column check_mobile_phase->check_column check_column->end improve_cleanup Improve Sample Cleanup optimize_ms->improve_cleanup improve_cleanup->end check_lc->end

References

How to resolve chromatographic shift between Apremilast and Apremilast-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic shifts observed between Apremilast and its deuterated internal standard, Apremilast-d8.

Frequently Asked Questions (FAQs)

Q1: We are observing a consistent retention time difference between Apremilast and our internal standard, this compound, during LC-MS analysis. Is this expected?

A1: Yes, a small and consistent shift in retention time between an analyte and its deuterated internal standard is a well-documented phenomenon known as the Chromatographic Deuterium (B1214612) Isotope Effect (CDE). In reversed-phase chromatography, it is common for the deuterated compound (this compound) to elute slightly earlier than the non-deuterated analyte (Apremilast).[1][2][3] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a minor decrease in the molecule's hydrophobicity and weaker interactions with the non-polar stationary phase.[1][2]

Q2: Could the mobile phase pH be the cause of the chromatographic shift between Apremilast and this compound?

A2: While mobile phase pH is a critical parameter for ionizable compounds, it is unlikely to be the primary cause of a consistent shift between Apremilast and this compound. Apremilast has a very high pKa of 12.58, meaning it is a very weak acid and will be in its neutral form across the typical pH range used in reversed-phase HPLC.[4] Therefore, small fluctuations in mobile phase pH are not expected to significantly alter its ionization state or retention time. However, maintaining a consistent and appropriate mobile phase pH is crucial for overall method robustness and reproducibility.[5]

Q3: How much of a retention time shift is considered acceptable between Apremilast and this compound?

A3: The acceptable shift depends on your specific method and analytical goals. The key is that the shift should be consistent and not compromise the accuracy and precision of your quantitation. A small, reproducible shift is generally manageable. However, a large or variable shift can be problematic as it may indicate that the analyte and internal standard are experiencing different matrix effects, which can lead to inaccurate results.[6][7] It is essential to validate that the use of the deuterated internal standard effectively corrects for any variability in the analytical process.

Q4: Can the location of the deuterium atoms in this compound influence the chromatographic shift?

A4: Absolutely. The magnitude of the Chromatographic Deuterium Isotope Effect is influenced by the number and position of the deuterium atoms within the molecule.[8] Deuterium substitution in different parts of the molecule can have varying effects on its interaction with the stationary phase. While specific information on the deuteration sites of commercially available this compound may not always be readily available, being aware of this factor is important for understanding potential chromatographic behavior.

Troubleshooting Guide: Resolving Chromatographic Shift

A systematic approach is crucial for managing and resolving issues related to the chromatographic shift between Apremilast and this compound.

Step 1: Characterize the Chromatographic Shift

The first step is to determine if the observed shift is consistent and reproducible.

Experimental Protocol: Retention Time Stability Assessment

  • Prepare a Standard Mixture: Prepare a solution containing known concentrations of both Apremilast and this compound in your initial mobile phase or a compatible solvent.

  • Repeated Injections: Inject the standard mixture multiple times (e.g., n=6) onto your equilibrated LC system.

  • Data Analysis: Record the retention times for both Apremilast and this compound for each injection. Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention times of each compound and for the difference in retention time (Δt_R).

Data Interpretation:

ParameterAcceptable CriteriaImplication of Failure
RSD of individual retention times< 1%System instability (pump, column temperature).
RSD of Δt_R< 5%Inconsistent isotope effect, potential method issues.

A low RSD for Δt_R indicates a consistent and predictable chromatographic shift due to the deuterium isotope effect. A high RSD suggests other factors may be contributing to the variability, which should be investigated using the troubleshooting steps below.

Step 2: General HPLC System Troubleshooting

If the retention times are not stable, perform a systematic check of your HPLC system.

Potential IssueTroubleshooting Action
Pump/Flow Rate Fluctuation Check for leaks in the pump and connections. Purge the pump to remove air bubbles. Verify the flow rate using a calibrated flowmeter.[9]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Degas the mobile phase thoroughly.[2][9]
Column Temperature Variation Use a column oven to maintain a constant temperature. Ensure the column is fully equilibrated at the set temperature before analysis.
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][9]
Step 3: Method Optimization to Minimize Chromatographic Shift

If the shift is consistent but you wish to minimize it, you can explore the following method modifications.

Experimental Protocol: Mobile Phase Optimization

  • Organic Modifier: Prepare mobile phases with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) at the same initial and final percentages. Run the stability assessment protocol with each mobile phase.

  • Gradient Slope: If using a gradient, adjust the slope. A shallower gradient can sometimes improve the resolution between the two compounds and provide more consistent relative retention.

  • Temperature: Evaluate the effect of column temperature. Analyze the standard mixture at different temperatures (e.g., 30°C, 35°C, 40°C) and assess the impact on Δt_R.

Data Presentation: Impact of Method Parameters on Δt_R

ParameterCondition 1Δt_R (min)Condition 2Δt_R (min)
Organic Modifier 50% Acetonitrile0.0850% Methanol0.06
Gradient Time 5 min0.1210 min0.10
Temperature 30°C0.0940°C0.07

Note: The values in this table are for illustrative purposes only.

Visualizations

Troubleshooting_Workflow start Chromatographic Shift Observed between Apremilast and this compound char_shift Step 1: Characterize the Shift (Retention Time Stability Assessment) start->char_shift is_stable Is the Shift (Δt_R) Consistent and Reproducible? char_shift->is_stable system_check Step 2: General HPLC System Troubleshooting (Pump, Mobile Phase, Column, Temperature) is_stable->system_check No accept_shift Accept the Consistent Shift (Proceed with Validation) is_stable->accept_shift Yes system_check->char_shift re_evaluate Re-evaluate Method (Consider different IS or separation mode if necessary) system_check->re_evaluate If issues persist method_opt Step 3: Method Optimization (Organic Modifier, Gradient, Temperature) method_opt->char_shift end Resolution Achieved method_opt->end accept_shift->method_opt Optional: Minimize Shift accept_shift->end re_evaluate->start

Caption: Troubleshooting workflow for addressing chromatographic shifts.

Caption: The deuterium isotope effect on chromatographic retention.

References

Technical Support Center: Purity Issues and Their Impact on Apremilast-d8 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing purity-related challenges during the quantification of Apremilast using its deuterated internal standard, Apremilast-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Apremilast. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS is considered the gold standard. Because its chemical and physical properties are nearly identical to the analyte (Apremilast), it can effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.

Q2: What are the common purity issues associated with this compound?

Purity issues with deuterated standards like this compound can be categorized into two main types:

  • Isotopic Purity: This refers to the percentage of the deuterated molecule that contains the specified number of deuterium (B1214612) atoms. Lower isotopic enrichment means a higher presence of molecules with fewer deuterium atoms (e.g., d7, d6) or no deuterium atoms (d0 - unlabeled Apremilast).

  • Chemical Purity: This relates to the presence of any chemical species other than this compound, such as residual starting materials, byproducts from the synthesis, or degradation products.

Q3: How can impurities in this compound affect the quantification of Apremilast?

Impurities in the this compound internal standard can significantly impact the accuracy and reliability of analytical data.[1][2] The most critical impurity is the presence of unlabeled Apremilast (d0). This impurity will contribute to the signal of the analyte, leading to an overestimation of the actual Apremilast concentration in the sample. Other chemical impurities might interfere with the chromatography or mass spectrometry detection, causing ion suppression or enhancement, which can also lead to inaccurate results.

Q4: What information should I look for in the Certificate of Analysis (CoA) for this compound?

A comprehensive Certificate of Analysis for this compound should provide the following information:

  • Chemical Identity: Confirmation of the structure.

  • Chemical Purity: Typically determined by HPLC or NMR, and should be high (e.g., >98%).

  • Isotopic Purity/Enrichment: The percentage of the d8 isotopologue. This should be as high as possible (ideally >99%).

  • Abundance of Unlabeled Analyte (d0): This is a critical parameter and should be specified and be very low.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: Inaccurate or Biased Quantification Results

Question: My calibration curve is linear, but the calculated concentrations for my quality control (QC) samples are consistently high. What could be the cause related to my this compound internal standard?

Answer: A common reason for a positive bias in quantification is the presence of unlabeled Apremilast in your this compound internal standard. This unlabeled impurity artificially inflates the analyte signal, leading to an overestimation of the concentration.

Troubleshooting Steps:

  • Assess the Purity of the Internal Standard:

    • Prepare a solution of the this compound internal standard at the working concentration used in your assay.

    • Analyze this solution by LC-MS/MS, monitoring the mass transitions for both Apremilast and this compound.

    • The presence of a significant peak at the retention time of Apremilast in the analyte channel indicates contamination of the internal standard with the unlabeled drug.[2]

  • Quantify the Contribution of the Impurity:

    • If unlabeled Apremilast is detected, its contribution to the analyte signal needs to be accounted for. Ideally, the amount of unlabeled analyte in the internal standard should be less than 0.1%.

    • The table below illustrates the potential impact of varying levels of unlabeled Apremilast impurity on the accuracy of the lowest point of a calibration curve (Lower Limit of Quantification, LLOQ).

Data Presentation: Impact of Unlabeled Apremilast in this compound on Quantification Accuracy

Concentration of Unlabeled Apremilast in this compound ISContribution to LLOQ SignalCalculated LLOQ Concentration (True Value = 1 ng/mL)% Accuracy
0.01%0.01 ng/mL1.01 ng/mL101%
0.1%0.1 ng/mL1.10 ng/mL110%
0.5%0.5 ng/mL1.50 ng/mL150%
1.0%1.0 ng/mL2.00 ng/mL200%
Issue 2: Poor Chromatographic Peak Shape or Resolution

Question: I am observing peak tailing or splitting for both Apremilast and this compound. What could be the issue?

Answer: Poor peak shape can be caused by a variety of factors, including issues with the analytical column, mobile phase, or the presence of co-eluting impurities.[3]

Troubleshooting Steps:

  • Column Health:

    • Ensure the column is not clogged and has not developed a void at the inlet.

    • Flush the column with a strong solvent to remove any adsorbed contaminants.

  • Mobile Phase Compatibility:

    • Verify that the pH of the mobile phase is appropriate for the column chemistry.

    • Ensure the injection solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[3]

  • Check for Co-eluting Impurities:

    • Inject a blank sample (matrix without analyte or IS) to check for interfering peaks at the retention time of Apremilast or this compound.

    • If interfering peaks are present, optimize the chromatographic method to improve resolution.

Experimental Protocols

Protocol 1: Assessment of Isotopic and Chemical Purity of this compound by LC-MS/MS

Objective: To determine the isotopic enrichment and chemical purity of an this compound standard.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer capable of full scan and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition:

    • Full Scan Analysis: Acquire a full scan mass spectrum of the this compound solution to identify the molecular ions corresponding to different isotopologues (d0 to d8).

    • SIM/MRM Analysis: Monitor the specific m/z transitions for Apremilast and this compound.

      • Apremilast: e.g., m/z 461.2 -> 257.1

      • This compound: e.g., m/z 469.2 -> 257.1 (Note: The exact mass will depend on the position of the deuterium labels).

  • Data Analysis:

    • Isotopic Purity: From the full scan data, calculate the peak areas for each isotopologue. The isotopic purity is the percentage of the d8 peak area relative to the sum of all isotopologue peak areas.

    • Chemical Purity: From the chromatogram obtained in SIM/MRM mode, the peak area of any unlabeled Apremilast can be compared to the peak area of this compound to determine the percentage of this impurity.

Visualizations

Signaling Pathway of Apremilast

Apremilast_Pathway Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-23, IFN-γ) PKA->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) PKA->Anti_inflammatory Upregulates

Caption: Mechanism of action of Apremilast.

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Prep_Work Dilute to Working Solution (1 µg/mL) Prep_Stock->Prep_Work LC_Separation HPLC/UPLC Separation (C18 Column) Prep_Work->LC_Separation MS_Detection Mass Spectrometry (Full Scan & MRM) LC_Separation->MS_Detection Isotopic_Purity Calculate Isotopic Purity from Full Scan MS_Detection->Isotopic_Purity Chemical_Purity Determine Chemical Purity from MRM MS_Detection->Chemical_Purity

Caption: Workflow for this compound purity assessment.

Logical Relationship in Troubleshooting

Troubleshooting_Logic Inaccurate_Results Inaccurate Quantification (High Bias) IS_Purity_Issue Potential Internal Standard Purity Issue Inaccurate_Results->IS_Purity_Issue Unlabeled_Analyte Presence of Unlabeled Apremilast in this compound IS_Purity_Issue->Unlabeled_Analyte Verify_Purity Action: Verify IS Purity (Inject IS alone) Unlabeled_Analyte->Verify_Purity Corrective_Action Corrective Action: - Use a higher purity IS - Account for impurity contribution Verify_Purity->Corrective_Action

Caption: Troubleshooting logic for inaccurate results.

References

Technical Support Center: Preventing In-Source Instability of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the in-source instability of deuterated internal standards, a critical factor in the accuracy and reliability of quantitative bioanalysis.

Frequently Asked questions (FAQs)

Q1: What is in-source instability of deuterated internal standards?

A1: In-source instability refers to the loss or exchange of deuterium (B1214612) atoms from a deuterated internal standard (IS) within the mass spectrometer's ion source, prior to mass analysis. The most common form of this instability is hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on the IS are replaced by hydrogen atoms from the surrounding environment, such as residual water vapor or protic solvents in the mobile phase. This phenomenon can lead to a decrease in the signal intensity of the deuterated IS and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of quantitative results.

Q2: What are the primary causes of H/D back-exchange?

A2: The primary drivers of H/D back-exchange are:

  • Labile Deuterium Placement: Deuterium atoms located on heteroatoms (e.g., -OH, -NH, -SH) or on carbon atoms adjacent to electron-withdrawing groups (like carbonyls) are more susceptible to exchange.

  • Suboptimal pH: The rate of H/D exchange is highly dependent on pH. The exchange rate is minimized at a pH of approximately 2.5.[1] Both acidic and basic conditions can catalyze the exchange.

  • Elevated Temperatures: Higher temperatures in the ion source, transfer lines, or during sample handling and storage can provide the necessary energy to overcome the activation barrier for H/D exchange, thus increasing the rate of back-exchange.[1]

  • Mobile Phase Composition: The presence of protic solvents (e.g., water, methanol) in the mobile phase provides a source of hydrogen atoms for the exchange reaction.

Q3: How can I determine if my deuterated internal standard is unstable?

A3: You can assess the stability of your deuterated IS by performing a simple experiment. Incubate the deuterated IS in a blank matrix (a sample matrix that does not contain the analyte) under the same conditions as your analytical method (e.g., temperature, pH, time). Analyze the sample by LC-MS/MS and monitor for any increase in the signal of the unlabeled analyte over time. A significant increase suggests that H/D back-exchange is occurring.

Q4: What are the best practices for selecting a stable deuterated internal standard?

A4: To ensure the stability of your deuterated internal standard, consider the following:

  • Placement of Deuterium Labels: Choose a standard where the deuterium atoms are placed in stable, non-exchangeable positions, such as on an aromatic ring or a stable alkyl chain. Avoid standards with deuterium on heteroatoms.

  • Degree of Deuteration: A higher degree of deuteration can sometimes provide a more stable standard, provided the labels are in stable positions.

  • Supplier Information: Reputable suppliers often provide information on the stability of their deuterated compounds and the positions of the deuterium labels.

Troubleshooting Guides

Issue: Inconsistent or Inaccurate Quantitative Results

If you are observing variability in your quantitative data, it may be due to the in-source instability of your deuterated internal standard. Follow this troubleshooting guide to identify and resolve the issue.

Step 1: Evaluate Experimental Conditions

Review your current experimental setup for conditions that may promote H/D back-exchange.

ParameterPotential Cause of InstabilityRecommended Solution
pH of Mobile Phase & Sample pH is significantly different from 2.5.Adjust the pH of your mobile phase and sample diluent to be within the optimal range of 2.25-2.5. Use volatile buffers like formic acid.
Temperature High temperatures in the autosampler, column compartment, or ion source.Maintain low temperatures throughout the analytical process. Use a cooled autosampler (e.g., 4°C) and column compartment. Optimize ion source parameters to use the lowest possible temperature that maintains adequate sensitivity.
Sample Matrix The biological matrix (e.g., plasma, urine) contains components that catalyze the exchange.While difficult to control, understanding the matrix effect is crucial. If instability is matrix-dependent, further optimization of sample cleanup may be necessary.

Quantitative Impact of pH and Temperature on H/D Back-Exchange

The rate of H/D back-exchange is significantly influenced by both pH and temperature. The following table provides a qualitative summary based on established principles of chemical kinetics. The H/D exchange rate is at its minimum at approximately pH 2.5.[1] A change in temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[1]

pHTemperatureExpected Rate of H/D Back-Exchange
~2.5 0-4°C Minimal
~2.525°C (Room Temp)Low to Moderate
7.0 (Neutral)0-4°CModerate
7.0 (Neutral)25°C (Room Temp)High
> 8.0 (Basic)AnyVery High
< 2.0 (Acidic)AnyHigh

Note: The actual percentage of back-exchange will be compound-specific and dependent on the lability of the deuterium labels.

Step 2: Assess the Stability of the Deuterated Internal Standard

If optimizing the experimental conditions does not resolve the issue, perform a stability study to confirm H/D back-exchange.

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of a Deuterated Internal Standard

Objective: To determine if the deuterated internal standard undergoes H/D back-exchange in the sample matrix under the experimental conditions.

Materials:

  • Blank biological matrix (e.g., drug-free plasma or urine)

  • Deuterated internal standard stock solution

  • Solvents used for sample preparation and mobile phase

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Prepare a series of samples by spiking the deuterated internal standard into the blank matrix at the working concentration.

    • Prepare a control sample by spiking the deuterated internal standard into the initial mobile phase or a non-protic solvent.

  • Incubation:

    • Incubate the matrix-spiked samples under conditions that mimic your analytical workflow, including autosampler temperature and potential sample processing times. For an accelerated stability study, you can also incubate at a higher temperature (e.g., 37°C).

  • Analysis:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) using your established LC-MS/MS method.

    • Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Evaluation:

    • Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard for each time point.

    • An increase in this ratio over time is indicative of H/D back-exchange. The magnitude of the increase provides a quantitative measure of the instability. For example, a 28% increase in the unlabeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.

Visualizing Workflows and Logical Relationships

Troubleshooting Workflow for In-Source Instability

start Inconsistent/ Inaccurate Results check_conditions Step 1: Evaluate Experimental Conditions start->check_conditions is_ph_optimal Is pH between 2.25-2.5? check_conditions->is_ph_optimal is_temp_low Is temperature minimized? is_ph_optimal->is_temp_low Yes optimize_conditions Optimize pH and Temperature is_ph_optimal->optimize_conditions No assess_stability Step 2: Assess IS Stability is_temp_low->assess_stability Yes is_temp_low->optimize_conditions No perform_stability_study Protocol 1: Perform Stability Study assess_stability->perform_stability_study exchange_observed H/D Exchange Observed? perform_stability_study->exchange_observed select_new_is Select a More Stable IS (non-labile labels) exchange_observed->select_new_is Yes other_issues Investigate Other Potential Issues (e.g., matrix effects, purity) exchange_observed->other_issues No problem_solved Problem Resolved optimize_conditions->problem_solved select_new_is->problem_solved other_issues->problem_solved

Troubleshooting workflow for in-source instability.
Experimental Workflow for Assessing H/D Exchange

start Start: Assess IS Stability prep_samples Prepare Samples: - IS in Blank Matrix - IS in Solvent (Control) start->prep_samples incubate Incubate Samples at Relevant Time Points (e.g., 0, 2, 4, 8, 24h) prep_samples->incubate analyze LC-MS/MS Analysis incubate->analyze monitor Monitor Mass Transitions: - Deuterated IS - Unlabeled Analyte analyze->monitor calculate_ratio Calculate Peak Area Ratio: (Unlabeled / Deuterated IS) monitor->calculate_ratio evaluate_results Evaluate Ratio Over Time calculate_ratio->evaluate_results is_ratio_increasing Is Ratio Increasing? evaluate_results->is_ratio_increasing conclusion_unstable Conclusion: IS is Unstable (H/D Exchange Occurring) is_ratio_increasing->conclusion_unstable Yes conclusion_stable Conclusion: IS is Stable is_ratio_increasing->conclusion_stable No

Workflow for assessing H/D exchange.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation of Apremilast Using its Deuterated Internal Standard, Apremilast-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Apremilast in biological matrices, with a particular focus on the advantages of using a stable isotope-labeled internal standard, Apremilast-d8. The information presented is based on established regulatory guidelines and published scientific literature, offering a valuable resource for researchers involved in pharmacokinetic, toxicokinetic, and bioequivalence studies of Apremilast.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a critical regulatory requirement for drug development.[1][2][3] It ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose, which is the quantitative determination of a drug and its metabolites in biological fluids.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2] Key validation parameters include selectivity, specificity, matrix effect, calibration curve, accuracy, precision, and stability.[3]

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[4][5][6] Accurate measurement of its concentration in biological samples is essential for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard (IS), such as this compound, is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because a deuterated IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation, thus compensating for variability in extraction recovery and matrix effects.

Comparison of Bioanalytical Methods for Apremilast

Table 1: Comparison of LC-MS/MS Method Parameters for Apremilast Quantification

ParameterMethod with Deuterated IS (e.g., Apremilast-d5)[7]Method with Non-Deuterated IS (e.g., Clopidogrel)[8][9]Method with Non-Deuterated IS (e.g., Carbamazepine)[10]
Internal Standard (IS) Apremilast-d5ClopidogrelCarbamazepine
Biological Matrix Rabbit PlasmaBeagle Dog PlasmaRat Plasma
Linearity Range 0.03 - 48.0 ng/mL5 - 1000 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.03 ng/mL5 ng/mL0.1 ng/mL
Correlation Coefficient (r²) > 0.998Not explicitly stated, but linearity is confirmedLinear
Extraction Method Protein Precipitation (Acetone in Acetonitrile)Liquid-Liquid Extraction (Methyl tert-butyl ether)Protein Precipitation (Acetonitrile)

Table 2: Comparison of Validation Performance Data

ParameterMethod with Deuterated IS (e.g., Apremilast-d5)[7]Method with Non-Deuterated IS (e.g., Clopidogrel)[8]Method with Non-Deuterated IS (e.g., Carbamazepine)[10]
Intra-day Precision (%CV) Not explicitly stated< 12.92%< 9.6%
Inter-day Precision (%CV) Not explicitly stated< 10.64%< 9.6%
Accuracy (% Recovery) Not explicitly statedWithin acceptable limits83.2 - 87.5%
Matrix Effect Not explicitly statedNo significant matrix effect reportedNot explicitly stated
Stability Not explicitly statedStable under tested conditionsNot explicitly stated

Note: The use of Apremilast-d5 is presented here as a close surrogate for this compound, as published data specifically using this compound was not available. The principles and expected performance are analogous.

The data indicates that methods utilizing a deuterated internal standard can achieve a very low limit of quantification, which is advantageous for studies with low analyte concentrations. While all validated methods demonstrate acceptable performance in terms of precision and accuracy, the use of a deuterated IS is inherently more robust in compensating for potential variations during sample processing.

Experimental Protocols

Below are detailed methodologies for key experiments in the bioanalytical method validation of Apremilast using a deuterated internal standard.

Stock and Working Solution Preparation
  • Apremilast Stock Solution (1 mg/mL): Accurately weigh 10 mg of Apremilast reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the same organic solvent.

  • Working Solutions: Prepare serial dilutions of the Apremilast stock solution with the same solvent to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound for spiking into samples.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate volumes of the Apremilast working solutions into blank biological matrix (e.g., plasma) to obtain a series of calibration standards covering the desired concentration range. A typical calibration curve may include 8-10 non-zero concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (approx. 3x LLOQ), Medium QC, and High QC.

Sample Extraction (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the this compound internal standard working solution.

  • Add 2.5 mL of a protein precipitation agent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and acetonitrile)[7].

  • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 5000 rpm for 20 minutes) to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.[7]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 column is commonly used for separation (e.g., CORTECS C18, 2.7 µm, 4.6 mm x 150 mm).[7]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10mM Ammonium Acetate) and organic solvents (e.g., methanol and acetonitrile).[7]

    • Flow Rate: A flow rate of 0.5 mL/min is often employed.[7]

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Apremilast.[11]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for Apremilast and this compound.

      • Apremilast: m/z 461.5 → 257.1[7]

      • Apremilast-d5 (as a surrogate for d8): m/z 466.5 → 257.1[7]

    • Optimize MS/MS parameters such as collision energy and cone voltage for both the analyte and the internal standard.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Assessment Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Validation Validation Parameters (Accuracy, Precision, etc.) Quantification->Validation

Caption: Bioanalytical Method Validation Workflow for Apremilast.

Apremilast_Signaling_Pathway Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Pro_Inflammatory Pro-inflammatory Mediators (e.g., TNF-α, IL-23) PKA->Pro_Inflammatory Decreases Transcription Anti_Inflammatory Anti-inflammatory Mediators (e.g., IL-10) CREB->Anti_Inflammatory Increases Transcription Inflammation Inflammation Pro_Inflammatory->Inflammation Anti_Inflammatory->Inflammation Reduces

Caption: Simplified Signaling Pathway of Apremilast.

Conclusion

The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS offers a highly sensitive, specific, and robust method for the bioanalysis of Apremilast. This approach is in line with the best practices recommended by regulatory agencies and provides high-quality data essential for the successful development and approval of new drug products. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the field of pharmaceutical analysis.

References

Cross-Validation of Analytical Methods for Apremilast Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of therapeutic agents is paramount in drug development and clinical research. For Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, robust and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Apremilast-d8 or its close analogue Apremilast-d5, is a cornerstone of high-quality bioanalytical method validation, as it effectively compensates for variability in sample processing and instrument response.

This guide provides a comparative overview of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Apremilast in biological matrices, both employing a deuterated internal standard. The presented data and protocols are synthesized from published research to offer an objective comparison of their performance and applicability.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of two validated analytical methods for the determination of Apremilast. Method 1 employs a conventional LC-MS/MS approach for analysis in human plasma[1], while Method 2 utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) for analysis in rabbit plasma[2].

ParameterMethod 1: LC-MS/MS in Human PlasmaMethod 2: UPLC-ESI-MS/MS in Rabbit Plasma
Internal Standard Apremilast-d5Apremilast-d5
Linearity Range 1.0 - 1000.0 ng/mL0.03 - 48.0 ng/mL
Correlation Coefficient (r²) > 0.99> 0.998
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.03 ng/mL
Accuracy (% Recovery) 95.82% to 105.85%97.78% to 102.11%
Precision (% CV) ≤ 15%Intra-day: 0.04-2.27%, Inter-day: 3.75-4.17%
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Chromatographic Column Unisol C18 (4.6x100mm, 5µm)CORTECS C18 (4.6x150mm, 2.7µm)
Mobile Phase Acetonitrile (B52724) and water with 0.2% formic acid (90:10 v/v)10mM Ammonium Acetate Buffer (pH 4.0):Methanol:Acetonitrile (20:40:40 v/v/v)
Run Time Not Specified4 minutes

Experimental Protocols

Method 1: LC-MS/MS for Apremilast in Human Plasma[1]

This method was developed and validated for the quantification of Apremilast in human K3EDTA plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a volume of human plasma, a specific amount of Apremilast-d5 internal standard solution is added.

  • The sample is then subjected to liquid-liquid extraction using an appropriate organic solvent.

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Unisol C18, 4.6x100mm, 5µm.

  • Mobile Phase: A mixture of acetonitrile and water containing 0.2% formic acid in a ratio of 90:10 (v/v).

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Apremilast: Specific precursor to product ion transition is monitored.

    • Apremilast-d5: Specific precursor to product ion transition is monitored.

Method 2: UPLC-ESI-MS/MS for Apremilast in Rabbit Plasma[2][3]

This method was optimized for the evaluation of Apremilast in rabbit biological matrices.

1. Sample Preparation (Protein Precipitation): [3]

  • To 100 µL of plasma sample, 100 µL of Apremilast-d5 internal standard (200.00 pg/mL) is added.[3]

  • Protein precipitation is carried out by adding a solution of acetonitrile.[3]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[3]

  • The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[3]

2. Chromatographic Conditions: [2]

  • Column: CORTECS C18, 4.6x150mm, 2.7µm.[2]

  • Mobile Phase: A ternary mixture of 10mM Ammonium Acetate Buffer (pH 4.0), Methanol, and Acetonitrile in a ratio of 20:40:40 (v/v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Run Time: 4 minutes.[2]

3. Mass Spectrometric Conditions: [2]

  • Ionization Mode: Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Apremilast: m/z 461.5 → 257.1.[2]

    • Apremilast-d5: m/z 466.5 → 257.1.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical method validation of Apremilast using a deuterated internal standard.

Caption: General workflow for Apremilast quantification using a deuterated internal standard.

References

Isotope Dilution Mass Spectrometry: The Gold Standard for Accurate Apremilast Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4), has emerged as a key therapeutic agent in the management of psoriasis and psoriatic arthritis. Accurate quantification of Apremilast in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative analysis, with other analytical methods, supported by experimental data and detailed protocols.

For researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount to ensure data integrity and reliability. While various techniques are available for the quantification of Apremilast, Isotope Dilution Mass Spectrometry (IDMS), often employed in the form of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, offers unparalleled accuracy and precision. This is due to its ability to correct for sample preparation losses and matrix effects, which are common challenges in complex biological samples.

Performance Comparison: IDMS (LC-MS/MS) vs. HPLC-UV

The following table summarizes the key performance parameters of IDMS (utilizing a stable isotope-labeled internal standard like Apremilast-D5) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of Apremilast. The data is compiled from various validation studies.

Performance ParameterIsotope Dilution Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 1.0 - 1000.0 ng/mL5 - 30 µg/mL[1]
Accuracy (% Recovery) 95.82% to 105.85%[2]98.40 - 100.00 %
Precision (%CV) ≤ 15%[2]< 2%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[2]1.572 µg/mL[1]
Internal Standard Apremilast-D5 (stable isotope-labeled)[2][3]Not explicitly mentioned in some studies
Selectivity/Specificity High (based on mass-to-charge ratio)[2]Moderate (based on retention time and UV absorbance)[4]
Matrix Effect Minimal (compensated by internal standard)Can be significant

Experimental Protocols

Isotope Dilution Mass Spectrometry (LC-MS/MS) for Apremilast in Human Plasma

This protocol is based on a validated method for the quantification of Apremilast in human plasma using a stable isotope-labeled internal standard.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add 100 µL of the internal standard solution (Apremilast-D5).

  • Add 2.5 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: Unisol C18, 4.6x100mm, 5µm[2]

  • Mobile Phase: Acetonitrile (B52724) and water with 0.2% formic acid (90:10 v/v)[2]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Apremilast: m/z 461.5 → 257.1[3][5]

    • Apremilast-D5: m/z 466.5 → 257.1[3][5]

HPLC-UV Method for Apremilast in Tablets

This protocol is based on a validated method for the quantification of Apremilast in pharmaceutical tablet dosage forms.[1]

1. Standard Solution Preparation:

  • Prepare a stock solution of Apremilast reference standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-30 µg/mL).

2. Sample Preparation:

  • Weigh and finely powder a number of Apremilast tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a specific amount of Apremilast and transfer it to a volumetric flask.

  • Add a portion of the diluent (e.g., acetonitrile), sonicate to dissolve, and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm filter.

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

3. HPLC Conditions:

  • HPLC Column: SunQ C18 column[1]

  • Mobile Phase: A mixture of acetonitrile and sodium acetate (B1210297) buffer (pH 5) in a ratio of 80:20 (v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 230 nm[1]

  • Injection Volume: 20 µL

Visualizing the Method and Mechanism

To further elucidate the experimental workflow and the underlying mechanism of action of Apremilast, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Apremilast-D5 (Internal Standard) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis: Peak Area Ratio vs. Concentration apremilast_pathway cluster_pro_inflammatory Pro-inflammatory Cytokines cluster_anti_inflammatory Anti-inflammatory Cytokine Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits cAMP cAMP (cyclic Adenosine Monophosphate) PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB TNFa TNF-α CREB->TNFa Decreases IL23 IL-23 CREB->IL23 Decreases IFNy IFN-γ CREB->IFNy Decreases IL10 IL-10 CREB->IL10 Increases

References

The Gold Standard in Bioanalysis: Validating the Stability of Apremilast-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of a suitable internal standard (IS) is a critical factor in achieving accurate and reliable quantification of analytes in biological matrices. This guide provides a comprehensive comparison of the stability of Apremilast-d8, a deuterated internal standard, with alternative non-deuterated standards used in the bioanalysis of Apremilast. The data presented herein underscores the superior performance of stable isotope-labeled standards in mitigating analytical variability.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The near-identical physicochemical properties of a deuterated IS to the analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability. This guide presents a comparative overview of the stability of this compound (with data extrapolated from its close analog, Apremilast-d5) versus common non-deuterated internal standards, clopidogrel (B1663587) and carbamazepine.

Comparative Stability of Internal Standards for Apremilast

The stability of an internal standard is a critical parameter in bioanalytical method validation, ensuring that its concentration remains constant throughout the sample handling and analysis process. The following tables summarize the stability of Apremilast-d5 (as a surrogate for this compound) and alternative internal standards in various biological matrices and conditions.

Table 1: Stability of Apremilast-d5 in Rabbit Plasma

Stability ConditionDurationTemperatureMatrixStability (% Nominal Concentration)
Long-Term120 days-70°CRabbit PlasmaStable
Freeze-Thaw3 cycles-70°C to Room TempRabbit PlasmaStable
Bench-Top48 hoursRoom TemperatureRabbit PlasmaStable
Processed Sample (Autosampler)36 hoursNot SpecifiedProcessed Rabbit PlasmaStable
Stock Solution90 hours2-8°CMethanolStable (<5% change)[1]

Note: Data for Apremilast-d5 is used as a surrogate for this compound due to their close structural similarity as stable isotope-labeled analogs of Apremilast.

Table 2: Stability of Alternative Internal Standards for Apremilast

Internal StandardStability ConditionDurationTemperatureMatrixStability Assessment
ClopidogrelFreeze-Thaw3 cycles-20°CBeagle Dog Plasma & UrineStable (<20% deviation)[2]
Long-Term80 days-20°CBeagle Dog Plasma & UrineStable (<8.59% deviation)[2]
Bench-Top8 hoursRoom TemperatureBeagle Dog Plasma & UrineStable (<5.76% deviation)[2]
Autosampler12 hours4°CBeagle Dog Plasma & UrineStable (<8.13% deviation)[2]
CarbamazepineLong-Term28 days-20°CRat PlasmaStable[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. The following are representative protocols for assessing the stability of internal standards.

Stock Solution Stability
  • Preparation: Prepare stock solutions of the internal standard (e.g., this compound) in an appropriate organic solvent (e.g., methanol) at a known concentration.

  • Storage: Store the stock solutions under defined conditions (e.g., refrigerated at 2-8°C or frozen at -20°C or -70°C) for a specified period.

  • Analysis: At designated time points, compare the response of the stored stock solution against a freshly prepared stock solution of the same concentration.

  • Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.

Freeze-Thaw Stability in Biological Matrix
  • Sample Preparation: Spike blank biological matrix (e.g., human plasma) with the internal standard at low and high quality control (QC) concentrations.

  • Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • Analysis: After the final thaw, process and analyze the samples.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Bench-Top (Short-Term) Stability in Biological Matrix
  • Sample Preparation: Spike blank biological matrix with the internal standard at low and high QC concentrations.

  • Storage: Keep the samples at room temperature for a specified duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analysis: Process and analyze the samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Long-Term Stability in Biological Matrix
  • Sample Preparation: Spike blank biological matrix with the internal standard at low and high QC concentrations.

  • Storage: Store the samples at a specified temperature (e.g., -20°C or -70°C) for a period equal to or longer than the expected duration of sample storage in a study.

  • Analysis: At various time points, retrieve the samples, thaw them, and analyze them along with a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow for stability validation and the logical reasoning behind the preference for deuterated internal standards.

G Experimental Workflow for Stability Validation cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis & Evaluation prep_stock Prepare Stock Solution of Internal Standard spike_matrix Spike Blank Biological Matrix prep_stock->spike_matrix prep_qc Prepare Low & High QC Samples spike_matrix->prep_qc long_term Long-Term (-20°C / -70°C) prep_qc->long_term freeze_thaw Freeze-Thaw (≥ 3 cycles) prep_qc->freeze_thaw bench_top Bench-Top (Room Temp) prep_qc->bench_top autosampler Autosampler (e.g., 4°C) prep_qc->autosampler process_samples Process Stored Samples long_term->process_samples freeze_thaw->process_samples bench_top->process_samples autosampler->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis compare Compare to Nominal Concentration lcms_analysis->compare

Experimental workflow for stability validation.

G Rationale for Preferring Deuterated Internal Standards cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Impact on Data Quality deuterated_props This compound: Near-identical properties to Apremilast deuterated_behavior Co-elutes with Apremilast Similar extraction recovery & matrix effects deuterated_props->deuterated_behavior analog_props Non-Deuterated IS: Different properties from Apremilast analog_behavior Different retention time Variable extraction & matrix effects analog_props->analog_behavior deuterated_outcome Accurate & Precise Quantification Reliable bioanalytical data deuterated_behavior->deuterated_outcome analog_outcome Potential for Inaccuracy & Imprecision Less reliable data analog_behavior->analog_outcome

Rationale for preferring deuterated internal standards.

References

Precision in Focus: A Comparative Guide to Apremilast Quantification Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents like Apremilast is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for Apremilast, highlighting the superior performance of methodologies employing a deuterated internal standard (IS) over those using non-deuterated alternatives. Supported by experimental data, this document serves as a resource for selecting the most reliable method for Apremilast quantification.

The consensus in the scientific community is that stable isotope-labeled internal standards, such as a deuterated version of the analyte, offer the highest level of accuracy and precision in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This minimizes variability and leads to more reliable data.

Comparative Analysis of Quantitative Performance

The following tables summarize the validation parameters from studies employing either a deuterated internal standard (Apremilast-D5) or non-deuterated internal standards for the quantification of Apremilast. The data clearly demonstrates that the use of a deuterated standard consistently yields excellent accuracy and precision.

Table 1: Performance Data for Apremilast Quantification using a Deuterated Internal Standard (Apremilast-D5)

Biological MatrixLinear Range (ng/mL)Accuracy (%)Precision (%CV)LLOQ (ng/mL)Internal Standard
Human Plasma[1][2]1.0–1000.095.82–105.85≤ 151.0Apremilast-D5
Rabbit Plasma[3][4]0.03–48.097.78–102.11Intra-day: 0.04–2.27, Inter-day: 3.75–4.170.03Apremilast-D5

Table 2: Performance Data for Apremilast Quantification using Non-Deuterated Internal Standards

Biological MatrixLinear Range (ng/mL)Accuracy (%)Precision (%CV)LLOQ (ng/mL)Internal Standard
Beagle Dog Plasma[5][6]2–300092.4–101.1Intra-run: < 6, Inter-run: < 91Clopidogrel
Beagle Dog Plasma & Urine[7]5–1000Not explicitly statedPlasma: Intra-run < 12.92, Inter-run < 10.64; Urine: Intra-run < 11.84, Inter-run < 10.205Clopidogrel
Rat Plasma[8]1–1000Within ±15%Within ±15%1Losartan
Rat Plasma[9]0.1–100Not explicitly stated< 9.6%0.1Carbamazepine

The Mechanism of Action: Apremilast as a PDE4 Inhibitor

Apremilast is an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[10][11] By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.

Apremilast_Signaling_Pathway cluster_cell Inflammatory Cell Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-23) PKA->Pro_inflammatory Reduces Expression Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) PKA->Anti_inflammatory Increases Expression

Apremilast's PDE4 inhibitory pathway.

Experimental Protocols

Method Using a Deuterated Internal Standard (Apremilast-D5)

This protocol is based on the method described for the quantification of Apremilast in human plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a polypropylene (B1209903) tube, add 100 µL of human plasma.

  • Add 100 µL of the internal standard working solution (Apremilast-D5).

  • Add 2.5 mL of an extraction solvent (e.g., 10% acetone (B3395972) in acetonitrile).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 5000 rpm for 20 minutes at 25°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: UPLC system

  • Column: Unisol C18, 4.6x100mm, 5µm

  • Mobile Phase: Acetonitrile and water with 0.2% formic acid (90:10 v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apremilast: m/z 461.5 → 257.1

    • Apremilast-D5: m/z 466.5 → 257.1

Method Using a Non-Deuterated Internal Standard (Clopidogrel)

This protocol is based on the method described for the quantification of Apremilast in beagle dog plasma.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of beagle dog plasma, add the internal standard (Clopidogrel).

  • Add 1 mL of tert-butylmethyl ether.

  • Vortex for a specified time.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: UPLC system

  • Column: UPLC BEH Shield RP18 column (50 mm × 2.1 mm, 1.7 μm)

  • Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) in water and 5 mM ammonium formate in methanol (B129727) (gradient elution)

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Column Temperature: Not specified

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, positive mode

  • MRM Transitions:

    • Apremilast: m/z 461.0 → 178.0 and 461.0 → 257.2

    • Clopidogrel: m/z 322.1 → 184.0

Workflow for Apremilast Quantification using a Deuterated Standard

The following diagram illustrates the typical workflow for the bioanalysis of Apremilast using a deuterated internal standard.

Apremilast_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Apremilast-D5 (IS) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Apremilast / Apremilast-D5) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow for Apremilast.

Conclusion

The presented data underscores the advantages of employing a deuterated internal standard for the quantification of Apremilast. The use of Apremilast-D5 consistently results in high accuracy and precision across different biological matrices. While methods using non-deuterated standards can be validated and applied, they may be more susceptible to variability introduced during sample processing and analysis. For researchers seeking the most robust and reliable data for pharmacokinetic and other drug development studies, the adoption of a method with a deuterated internal standard is strongly recommended.

References

The Isotopic Fingerprint: How Deuterium Labeling Position Dictates Assay Success

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Optimizing Bioanalytical Performance with Deuterated Internal Standards

In the precise world of bioanalysis, particularly within drug development and clinical research, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and reliable quantification with liquid chromatography-mass spectrometry (LC-MS/MS). Among these, deuterated standards are a popular choice due to their cost-effectiveness and accessibility. However, the seemingly subtle decision of where to place deuterium (B1214612) atoms on a molecule can have a profound impact on assay performance. This guide provides a comprehensive comparison, supported by experimental data, to illustrate how the strategic positioning of deuterium labels can be the difference between a robust, reliable assay and one plagued by unforeseen complications.

The Stability Imperative: Why Label Placement Matters

The foundational principle of a SIL-IS is to be chemically identical to the analyte, ensuring it mirrors the analyte's behavior throughout the analytical process—from extraction to detection. This mimicry allows it to compensate for variations in sample preparation, matrix effects, and instrument response. However, this principle hinges on the stability of the isotopic label.

Deuterium atoms placed on or near exchangeable protons (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) are at risk of exchanging with protons from the solvent. This "back-exchange" can diminish the internal standard's signal and artificially inflate the analyte's signal, leading to inaccurate results. Therefore, a critical first step in selecting or designing a deuterated internal standard is to ensure the deuterium labels are positioned on stable, non-exchangeable parts of the molecule.

Case Study 1: The Impact of Deuteration on Testosterone (B1683101) Quantification

A pivotal study by Owen et al. (2012) highlights the significant effect of the internal standard choice on the quantification of testosterone. The study compared the performance of three different isotopically labeled internal standards: testosterone-d2, testosterone-d5, and testosterone-¹³C₃. The method using the testosterone-d2 internal standard was considered the reference, having shown excellent agreement with a higher-order reference method.[1][2][3]

The results, summarized in the table below, demonstrate that different internal standards can yield notably different quantitative results.

Internal StandardPassing-Bablok Regression Equation (vs. Testosterone-d2)Interpretation
Testosterone-d5 y = 0.86x + 0.04[4]Lower results compared to the d2 standard, indicating a significant negative bias.
Testosterone-¹³C₃ y = 0.90x + 0.02[4]Closer to the d2 reference method than the d5 standard, but still showing a slight negative bias.

This case study underscores that the choice of internal standard is a critical variable that must be thoroughly investigated during method development.[1][4] A change in the internal standard, even just the number of deuterium labels, warrants a cross-validation of the analytical method.[2]

Experimental Protocol: Testosterone Quantification by LC-MS/MS

This protocol is a generalized procedure based on the methodologies described in the comparative studies of testosterone analysis.[1][2][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of serum, calibrator, or quality control (QC) sample into a microcentrifuge tube.

  • Add 20 µL of the working internal standard solution (e.g., testosterone-d2, -d5, or -¹³C₃ in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

LC-MS/MS Workflow for Testosterone Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add Deuterated Internal Standard serum->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation reconstitute->lc Injection ms Mass Spectrometry (MRM) lc->ms data Data Acquisition and Quantification ms->data

LC-MS/MS workflow for testosterone analysis.

The Deuterium Isotope Effect: A Double-Edged Sword

The substitution of hydrogen with the heavier deuterium isotope can subtly alter a molecule's physicochemical properties, a phenomenon known as the "deuterium isotope effect." In chromatography, this can manifest as a slight shift in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart. If this separation occurs in a region of the chromatogram with varying matrix effects (ion suppression or enhancement), the analyte and the internal standard will be affected differently, compromising the accuracy of quantification.

Deuterium Isotope Effect in LC-MS cluster_chromatography Chromatographic Elution cluster_ms Mass Spectrometer Signal analyte Analyte is Deuterated IS matrix Matrix Effect (Ion Suppression) is->matrix Elutes Earlier signal_is IS Signal (Less Suppressed) is->signal_is Less Impacted signal_analyte Analyte Signal (Suppressed) matrix->signal_analyte Impacts Analyte

Impact of the deuterium isotope effect on quantification.

While often viewed as a potential pitfall in bioanalysis, the deuterium isotope effect can be harnessed to improve a drug's metabolic stability. This is known as the "kinetic isotope effect."

The Kinetic Isotope Effect: Leveraging Deuterium to Enhance Drug Performance

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[5][6] By strategically replacing hydrogens at metabolically vulnerable positions with deuterium, it is possible to slow down a drug's metabolism.[7][8] This can lead to:

  • Increased drug exposure (AUC)

  • Longer half-life (t½)

  • Reduced formation of metabolites

  • Potential for lower dosing and improved safety profiles [9][10]

Case Study 2: Enhancing Metabolic Stability of Enzalutamide (B1683756)

A study on the N-methyl deuteration of enzalutamide, a drug used to treat prostate cancer, provides a clear example of the kinetic isotope effect in action. The deuterated analog, d₃-enzalutamide, showed significantly improved metabolic stability compared to the non-deuterated parent compound.[11][12]

ParameterEnzalutamide (Non-deuterated)d₃-Enzalutamide% Change
In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes Higher72.9% Lower[11]-72.9%
In Vivo Cmax (rats, 10 mg/kg oral) Lower35% Higher[11]+35%
In Vivo AUC₀₋t (rats, 10 mg/kg oral) Lower102% Higher[11]+102%

These results demonstrate that a targeted deuterium substitution can significantly enhance the pharmacokinetic profile of a drug.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a deuterated compound in comparison to its non-deuterated analog using liver microsomes.[13][14]

1. Incubation

  • Prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system, and the test compound (either deuterated or non-deuterated) in a buffer solution.

  • Initiate the metabolic reaction by warming the mixture to 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile (B52724) containing a deuterated internal standard.

2. Sample Processing and Analysis

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the resulting line provides the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Kinetic Isotope Effect cluster_metabolism Drug Metabolism by CYP450 cluster_pk Pharmacokinetic Profile drug_h Drug-H cyp450 CYP450 Enzyme drug_h->cyp450 Fast Cleavage (C-H bond) drug_d Drug-D drug_d->cyp450 Slow Cleavage (C-D bond) metabolite_h Metabolite pk_h Shorter Half-life Higher Clearance metabolite_h->pk_h metabolite_d Metabolite pk_d Longer Half-life Lower Clearance metabolite_d->pk_d cyp450->metabolite_h cyp450->metabolite_d

The kinetic isotope effect slows drug metabolism.

Conclusion: A Strategic Approach to Deuterium Labeling

The position of deuterium labeling is not a trivial detail in the development of robust bioanalytical assays and improved therapeutics. As the presented data and protocols illustrate, a thoughtful and evidence-based approach to the placement of deuterium atoms is essential. For internal standards, the priority is stability and co-elution with the analyte to ensure accurate quantification. For therapeutic agents, strategic deuteration at sites of metabolism can significantly enhance pharmacokinetic properties. By understanding and applying the principles of isotopic stability and the kinetic isotope effect, researchers can unlock the full potential of deuterium labeling to advance their scientific and drug development goals.

References

Safety Operating Guide

Personal protective equipment for handling Apremilast-d8

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Apremilast-d8. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational handling, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses or GogglesWear tightly fitting safety goggles with side-shields.[1][2]
Hand Protection Chemical-resistant GlovesHandle with gloves.[1][2] Gloves must be inspected prior to use. Wash and dry hands after handling.[1][2] For tasks with a higher risk of exposure, consider double gloving.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection RespiratorFor procedures that may generate dust or aerosols, use a NIOSH-approved respirator.[3] Ensure adequate ventilation, such as working in a chemical fume hood.[1][2][3]

Handling Procedures and Experimental Workflow

Proper handling of this compound is critical to prevent contamination and ensure the accuracy of experimental results. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1][2][3]

Standard Operating Procedure for Handling this compound:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as detailed above. Prepare your workspace by cleaning the area and ensuring all necessary equipment is within reach.

  • Weighing and Aliquoting: When weighing the solid compound, do so in a chemical fume hood to minimize the risk of inhalation.[3] Use appropriate tools to handle the powder and avoid creating dust.

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of any contaminated materials according to the disposal plan outlined below. Wash your hands thoroughly with soap and water.[1]

Below is a generalized experimental workflow for handling a small molecule compound like this compound in a research laboratory.

G compound_prep Compound Preparation (Weighing and Dissolving) treatment Cell Treatment with this compound compound_prep->treatment cell_culture Cell Culture Preparation cell_culture->treatment incubation Incubation treatment->incubation assay Assay (e.g., ELISA, Western Blot, qPCR) incubation->assay data_analysis Data Analysis assay->data_analysis results Results data_analysis->results

General experimental workflow for in-vitro studies.

Mechanism of Action: Apremilast (B1683926) Signaling Pathway

Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4).[4][5] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory cells.[4] By inhibiting PDE4, apremilast increases intracellular cAMP levels.[6] This rise in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines by influencing transcription factors such as cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB).[7][8] The overall effect is a reduction in the inflammatory response.[6]

The following diagram illustrates the signaling pathway of Apremilast.

G cluster_cell Inflammatory Cell Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades AMP AMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates NFkB NF-κB PKA->NFkB inhibits Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_Inflammatory promotes Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Pro_Inflammatory promotes

Apremilast inhibits PDE4, leading to anti-inflammatory effects.

Efficacy Data for Apremilast

The following table summarizes the efficacy of Apremilast in a clinical trial for moderate-to-severe plaque psoriasis, as measured by the Psoriasis Area and Severity Index (PASI). A PASI-75 response indicates at least a 75% reduction in the PASI score from baseline.

Treatment GroupPercentage of Patients Achieving PASI-75 at Week 16
Apremilast39.8%
Placebo11.9%
Etanercept48.2%
Data from a study on patients with moderate-to-severe plaque psoriasis.[9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Step-by-Step Disposal Guide:

  • Segregation: Segregate waste contaminated with this compound from other laboratory waste. This includes unused product, empty containers, and contaminated consumables such as gloves, pipette tips, and paper towels.

  • Containerization: Place all this compound waste into a clearly labeled, sealed, and leak-proof container. The label should include the chemical name ("this compound Waste") and any relevant hazard symbols.

  • Consult Local Regulations: While some sources indicate that Apremilast has no known OSHA hazards, others suggest potential for organ damage with repeated exposure.[10][11] Therefore, it is prudent to handle it as hazardous chemical waste. Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[10]

  • Waste Pickup: Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

First Aid Measures

In the event of accidental exposure to this compound, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Get medical attention if symptoms occur.[11]
Eye Contact Rinse with pure water for at least 15 minutes.[1][2] Hold eyelids apart and flush eyes with plenty of water.[11] Seek medical attention.
Ingestion Rinse mouth with water.[1][2] Do NOT induce vomiting unless directed to do so by medical personnel.[11] Never give anything by mouth to an unconscious person.[10] Get medical attention.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.